molecular formula C21H18ClN3S B2727378 2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207049-87-3

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2727378
CAS No.: 1207049-87-3
M. Wt: 379.91
InChI Key: RBHDEKMPLNQUHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a chlorophenyl group and a dimethylbenzylthio group attached to the pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrazine Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazolopyrazine core using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Dimethylbenzylthio Group: The final step involves the thiolation reaction where the dimethylbenzylthio group is attached to the core structure using thiolating agents such as thiols or disulfides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives of the compound.

    Substitution Products: Substituted pyrazolopyrazines with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]triazine: Similar structure but with a triazine ring instead of a pyrazine ring.

Uniqueness

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and the pyrazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-14-3-4-15(2)17(11-14)13-26-21-20-12-19(24-25(20)10-9-23-21)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDEKMPLNQUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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